molecular formula C5H3Cl2N B042133 2,5-Dichloropyridine CAS No. 16110-09-1

2,5-Dichloropyridine

Cat. No.: B042133
CAS No.: 16110-09-1
M. Wt: 147.99 g/mol
InChI Key: GCTFDMFLLBCLPF-UHFFFAOYSA-N
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Description

2,5-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It consists of a pyridine ring substituted with two chlorine atoms at the 2nd and 5th positions. This compound is a white to light yellow crystalline solid at room temperature and is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Mechanism of Action

Target of Action

2,5-Dichloropyridine is primarily used as a reagent in organic synthesis . It is known to interact with arylboronic acids , which are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, widely used in organic chemistry to synthesize a variety of organic compounds .

Mode of Action

The compound undergoes a cross-coupling reaction with arylboronic acids in the presence of a catalyst, specifically [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride . This reaction leads to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors .

Biochemical Pathways

The compound’s ability to undergo cross-coupling reactions with arylboronic acids suggests that it may play a role in the synthesis of various organic compounds . These compounds could potentially be involved in a variety of biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Given its use in organic synthesis, it’s likely that its bioavailability and pharmacokinetics would depend on the specific conditions of the reaction it’s used in, as well as the properties of the resulting compound .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds via cross-coupling reactions . The specific molecular and cellular effects would depend on the properties of these resulting compounds.

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. These include the presence of other reactants (such as arylboronic acids), the type and amount of catalyst used, and the reaction conditions (such as temperature and pH) . Proper storage is also crucial for maintaining the compound’s reactivity and stability .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloropyridine can be synthesized through several methods. One common method involves the alkoxylation of 2-chloropyridine or 2-bromopyridine in the presence of a base at elevated temperatures. The alkoxylated product is then chlorinated with gaseous chlorine at ambient temperatures in an aqueous suspension, using an auxiliary base, a small amount of a catalyst, and optionally an emulsifier. The reaction mixture is treated with a Vielsmeyer-Haack reagent, followed by water vapor distillation and crystallization from an alcohol-water mixture .

Industrial Production Methods: In industrial settings, this compound is typically produced through the direct chlorination of pyridine. This process involves the reaction of pyridine with chlorine gas, often in the presence of a catalyst, to selectively produce the desired dichlorinated isomer .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,3-Dichloropyridine
  • 2,4-Dichloropyridine
  • 2,6-Dichloropyridine
  • 3,4-Dichloropyridine
  • 3,5-Dichloropyridine

Comparison: 2,5-Dichloropyridine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other dichloropyridine isomers, this compound is particularly useful in cross-coupling reactions and serves as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3Cl2N/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFDMFLLBCLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
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DSSTOX Substance ID

DTXSID7051765
Record name 2,5-Dichloropyridine
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Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16110-09-1
Record name 2,5-Dichloropyridine
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Record name 2,5-Dichloropyridine
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Record name 2,5-DICHLOROPYRIDINE
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Record name 2,5-Dichloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data for 2,5-dichloropyridine?

A1: this compound (2,5-DCP) has the molecular formula C5H3Cl2N and a molecular weight of 148.00 g/mol. Extensive analysis of its vibrational distribution energy has been undertaken through FT-Raman, UV-Visible, and infrared Fourier transform spectroscopy, allowing for complete assignments of all vibrations [].

Q2: How does this compound behave as a building block in chemical synthesis?

A2: this compound serves as a versatile precursor in various synthetic transformations. For instance, it can be utilized to synthesize substituted azafluorenones through palladium-catalyzed auto-tandem processes that combine Suzuki or Heck coupling with direct cyclizing arylation []. Additionally, it can be employed in the synthesis of 2,2′:5′,2″-terpyridine (OPy-3) and 2,2′:5′,2″:5″,2‴-quaterpyridine (OPy-4) via Ni°complex-catalysed polycondensation [].

Q3: What are the applications of this compound in polymer chemistry?

A3: this compound can undergo Ni-catalyzed dehalogenation polycondensation in the presence of NaH, yielding π-conjugated poly(arylene)s []. This approach enables the creation of polymers with well-defined linkages, such as poly(2,5-diethoxybenzene-1,4-diyl) (PEOP) and poly(2,5-dibutoxybenzene-1,4-diyl) (PBOP), showcasing its utility in synthesizing novel polymeric materials.

Q4: How does the structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

A4: The position of the chlorine atoms in this compound significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. While conventionally, halides adjacent to nitrogen are more reactive, the use of a sterically hindered N-heterocyclic carbene ligand promotes selective cross-coupling at the C4 position of 2,4-dichloropyridines []. Interestingly, under ligand-free "Jeffery" conditions, the C4 selectivity of Suzuki coupling is enhanced, even enabling C5-selective cross-couplings of this compound []. This highlights how controlling reaction conditions can alter the reactivity of specific sites within the molecule.

Q5: What is the role of this compound in lithium-sulfur battery technology?

A5: this compound demonstrates potential in enhancing the performance of lithium-sulfur (Li-S) batteries []. The molecule's two C-Cl bonds can undergo nucleophilic substitution with sulfur in lithium polysulfides (LiPSs), forming long chains. Simultaneously, its pyridine nitrogen interacts with lithium in LiPSs via Li-bonds, creating short chains. This process leads to the formation of an insoluble network that effectively regulates LiPSs and suppresses the shuttle effect, ultimately improving battery performance [].

Q6: Can computational chemistry methods provide insights into the properties of this compound?

A6: Yes, computational chemistry techniques are valuable for studying this compound. Density functional theory (DFT) calculations, particularly using the B3LYP/3-21G~* method, have been employed to investigate the gas-phase photochemical chlorination mechanism of 2-chloropyridine, offering insights into reaction pathways and product distributions []. Additionally, atoms in molecules (AIM) analysis, reduced density gradient (RDG) calculations, and electron localization function (ELF) analysis have been performed on this compound, providing a deeper understanding of its electronic properties, charge distribution, and molecular interactions [].

Q7: How is this compound utilized in the study of photocatalysis?

A7: this compound is a key starting material for synthesizing 2,2′:5′,2″-terpyridine (OPy-3) and 2,2′:5′,2″:5″,2‴-quaterpyridine (OPy-4), compounds that exhibit photocatalytic activity in hydrogen evolution reactions []. Studies employing techniques like γ-radiolysis, pulse radiolysis, and laser flash photolysis have elucidated the photochemical processes and mechanisms involved in these reactions [].

Q8: Are there alternative synthetic routes to introduce specific halogen atoms into pyridine derivatives, and how do they compare to using this compound as a starting material?

A8: Yes, silyl-mediated halogen/halogen displacement reactions offer an alternative route to selectively substitute halogen atoms in pyridine derivatives []. This method, utilizing reagents like bromotrimethylsilane or iodotrimethylsilane, can achieve bromine/chlorine or iodine/chlorine substitutions at specific positions in various heterocycles, including pyridines, quinolines, isoquinolines, and pyrimidines []. This approach provides a complementary strategy to using pre-functionalized this compound, expanding the scope of accessible halogenated heterocyclic compounds. The choice between these methods depends on factors such as the desired substitution pattern, substrate reactivity, and reaction conditions.

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